(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE
Overview
Description
(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzylamine and diethyl oxalate.
Formation of Intermediate: The initial step involves the condensation of 4-hydroxybenzylamine with diethyl oxalate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the piperazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring, leading to a diverse range of products.
Scientific Research Applications
(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperazine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This compound may exert its effects through inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-((4-METHOXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE: Similar structure with a methoxy group instead of a hydroxyl group.
(3S)-3-((4-CHLOROPHENYL)METHYL)-2,5-PIPERAZINEDIONE: Contains a chlorine substituent on the phenyl ring.
(3S)-3-((4-NITROPHENYL)METHYL)-2,5-PIPERAZINEDIONE: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the hydroxyl group in (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE imparts unique chemical and biological properties compared to its analogs. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSAVHDWSYPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874187 | |
Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-66-9, 5625-49-0 | |
Record name | 3-((4-Hydroxyphenyl)methyl)-2,5-piperazinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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